(E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid
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Overview
Description
(E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid is an organic compound characterized by the presence of a propenoic acid group attached to a phenyl ring, which is further substituted with a difluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid typically involves the following steps:
Formation of the Difluorophenoxy Intermediate: The initial step involves the preparation of 3,5-difluorophenol, which is then reacted with a suitable halogenated benzene derivative to form the difluorophenoxy intermediate.
Coupling Reaction: The difluorophenoxy intermediate is then subjected to a coupling reaction with a propenoic acid derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenoic acid group to an alcohol or alkane.
Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
(E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid involves its interaction with specific molecular targets and pathways. The difluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The propenoic acid group can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar propenoic acid group but different substituents.
Methyl 4-fluorobenzoate: Contains a fluorinated phenyl ring but lacks the propenoic acid group.
Uniqueness
(E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid is unique due to the presence of both the difluorophenoxy and propenoic acid groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O3/c16-11-7-12(17)9-13(8-11)20-14-4-2-1-3-10(14)5-6-15(18)19/h1-9H,(H,18,19)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTZSEVRYLWYAZ-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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